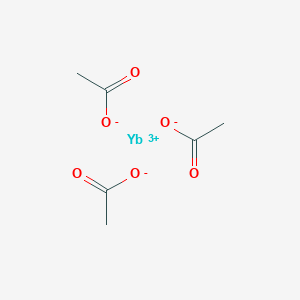
Ytterbium(3+) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(3+) acetate is a useful research compound. Its molecular formula is C6H9O6Yb and its molecular weight is 350.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
Ytterbium(3+) acetate serves as a precursor for the synthesis of upconversion luminescent materials . These materials are crucial in applications such as:
- Security features : Used in anti-counterfeiting technologies.
- Optical devices : Enhancing performance in sensors and imaging systems.
Biology and Medicine
In biological applications, ytterbium complexes derived from this compound are utilized as near-infrared fluorophores for live-cell imaging. The enhanced luminescence provided by these complexes allows for deeper tissue penetration, making them suitable for advanced biomedical imaging techniques .
Catalysis
This compound acts as a catalyst in specific organic reactions, such as the methoxycarbonylation of isophorondiamine. Its catalytic properties facilitate various chemical transformations, contributing to advancements in synthetic organic chemistry .
Case Study 1: Near-Infrared Fluorophores
A study highlighted the development of highly luminescent ytterbium complexes suitable for live-cell imaging. The research demonstrated that these complexes significantly enhance imaging capabilities due to their near-infrared emission properties, allowing for improved visualization of biological processes .
Case Study 2: Upconversion Nanoparticles
Research involving upconversion nanoparticles incorporated with this compound showed promising results in detecting low concentrations of analytes through luminescence sensing techniques. This study illustrated the potential of these nanoparticles in environmental monitoring and biomedical diagnostics .
Propriétés
Numéro CAS |
16922-12-6 |
|---|---|
Formule moléculaire |
C6H9O6Yb |
Poids moléculaire |
350.18 g/mol |
Nom IUPAC |
ytterbium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
OSCVBYCJUSOYPN-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Key on ui other cas no. |
20981-49-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















